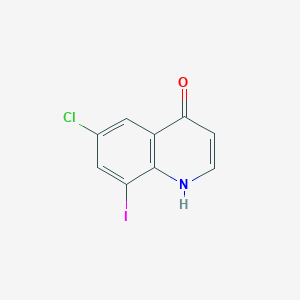
6-chloro-8-iodo-4(1H)-quinolinone
Overview
Description
6-chloro-8-iodo-4(1H)-quinolinone is a heterocyclic compound that belongs to the quinolinone family It is characterized by the presence of chlorine and iodine atoms at the 6th and 8th positions, respectively, on the quinolinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-8-iodo-4(1H)-quinolinone typically involves the halogenation of quinolinone derivatives. One common method includes the chlorination of 4(1H)-quinolinone followed by iodination. The reaction conditions often require the use of halogenating agents such as thionyl chloride for chlorination and iodine monochloride for iodination. The reactions are usually carried out under controlled temperatures to ensure the selective substitution of halogens at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the reagents and control the reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
6-chloro-8-iodo-4(1H)-quinolinone can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The quinolinone ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or alkoxy derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-chloro-8-iodo-4(1H)-quinolinone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Material Science: The compound is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 6-chloro-8-iodo-4(1H)-quinolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and iodine atoms enhance the compound’s ability to form strong interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application, such as inhibition of bacterial enzymes in antimicrobial studies or modulation of signaling pathways in cancer research.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-4(1H)-quinolinone
- 8-iodo-4(1H)-quinolinone
- 6-bromo-8-iodo-4(1H)-quinolinone
Uniqueness
6-chloro-8-iodo-4(1H)-quinolinone is unique due to the presence of both chlorine and iodine atoms, which confer distinct chemical and biological properties. The combination of these halogens enhances the compound’s reactivity and ability to interact with various molecular targets, making it more versatile compared to its analogs.
Properties
IUPAC Name |
6-chloro-8-iodo-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClINO/c10-5-3-6-8(13)1-2-12-9(6)7(11)4-5/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROKKHCASWKGOAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C1=O)C=C(C=C2I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


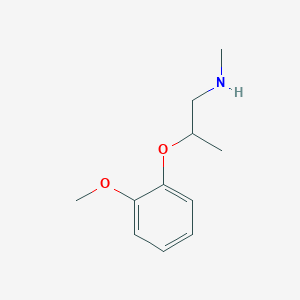
![4-Butoxy-N-{2-[2-(sec-butyl)phenoxy]butyl}aniline](/img/structure/B1389450.png)
![N-[2-(4-Ethylphenoxy)ethyl]-4-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389451.png)
![N-[2-(2-Methylphenoxy)propyl]-3-propoxyaniline](/img/structure/B1389456.png)
![N-[2-(3-Methylphenoxy)propyl]-3-(2-phenoxyethoxy)aniline](/img/structure/B1389457.png)

![N-{2-[2-(Sec-butyl)phenoxy]ethyl}-3-(2-phenoxyethoxy)aniline](/img/structure/B1389461.png)
![N-[4-(Sec-butoxy)benzyl]-4-(2-ethoxyethoxy)aniline](/img/structure/B1389462.png)
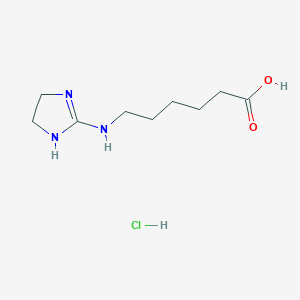
![2-(Benzyloxy)-N-{2-[4-(tert-butyl)phenoxy]-propyl}aniline](/img/structure/B1389464.png)
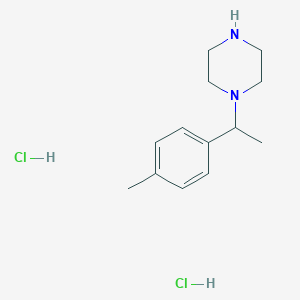
![Benzo[1,3]dioxol-5-ylmethyl-(3-methoxy-benzyl)-amine hydrochloride](/img/structure/B1389466.png)
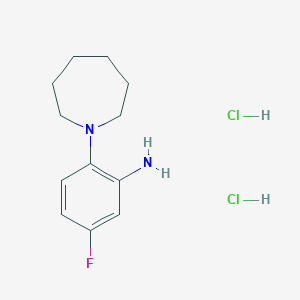
![3-Benzo[1,3]dioxol-5-yl-4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridine hydrochloride](/img/structure/B1389469.png)
